Cas no 7778-01-0 (1-(Bromomethyl)-3,5-dichlorobenzene)

1-(Bromomethyl)-3,5-dichlorobenzene Chemical and Physical Properties
Names and Identifiers
-
- 3,5-Dichlorobenzyl bromide
- 1-(bromomethyl)-3,5-dichlorobenzene
- Benzene,1-(bromomethyl)-3,5-dichloro-
- 1-bromomethyl-3,5-dichlorobenzene
- 3,5-Dichlor-benzylbromid
- Benzene,1-(bromomethyl)-3,5-dichloro
- BENZENE, 1-(BROMOMETHYL)-3,5-DICHLORO-
- 3,5-dichlorobenzylbromide
- 3,5 Dichlorobenzyl bromide
- CTJIGYSODYOMGI-UHFFFAOYSA-N
- 1-bromomethyl-3,5-dichloro-benzene
- BBL103397
- STL557207
- 5-(Bromomethyl)-1,3-dichlorobenzene
- MB08756
- CM10250
- AS06321
- AK151246
- AM805691
- SC
- 7778-01-0
- SCHEMBL1500773
- CS-0037506
- EN300-102906
- DS-9433
- MFCD10698783
- AKOS010005087
- DTXSID90503378
- SY017983
- FT-0730293
- A858014
- DB-013547
- 1-(Bromomethyl)-3,5-dichlorobenzene
-
- MDL: MFCD10698783
- Inchi: 1S/C7H5BrCl2/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2
- InChI Key: CTJIGYSODYOMGI-UHFFFAOYSA-N
- SMILES: BrC([H])([H])C1C([H])=C(C([H])=C(C=1[H])Cl)Cl
Computed Properties
- Exact Mass: 237.89500
- Monoisotopic Mass: 237.89517g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 97.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0
- XLogP3: 3.7
Experimental Properties
- Density: 1.679±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 146-150 ºC (18 Torr)
- Flash Point: 126.2±13.3 ºC,
- Solubility: Insuluble (5.3E-3 g/L) (25 ºC),
- PSA: 0.00000
- LogP: 3.88830
1-(Bromomethyl)-3,5-dichlorobenzene Security Information
- Signal Word:Warning
- Hazard Statement: H317-H319
- Warning Statement: P280-P305+P351+P338
- Storage Condition:Inert atmosphere,2-8°C(BD82551)
1-(Bromomethyl)-3,5-dichlorobenzene Customs Data
- HS CODE:2903999090
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1-(Bromomethyl)-3,5-dichlorobenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A107534-25g |
1-(Bromomethyl)-3,5-dichlorobenzene |
7778-01-0 | 95% | 25g |
$499.0 | 2025-02-21 | |
Enamine | EN300-102906-2.5g |
1-(bromomethyl)-3,5-dichlorobenzene |
7778-01-0 | 95% | 2.5g |
$98.0 | 2023-10-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1108146-250mg |
1-(Bromomethyl)-3,5-dichlorobenzene |
7778-01-0 | 98% | 250mg |
¥114.00 | 2024-07-28 | |
eNovation Chemicals LLC | D747361-15g |
1-(Bromomethyl)-3,5-dichlorobenzene |
7778-01-0 | 95+% | 15g |
$170 | 2024-06-07 | |
Alichem | A013026444-500mg |
3,5-Dichlorobenzyl bromide |
7778-01-0 | 97% | 500mg |
798.70 USD | 2021-06-22 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DX677-200mg |
1-(Bromomethyl)-3,5-dichlorobenzene |
7778-01-0 | 95+% | 200mg |
106.0CNY | 2021-07-17 | |
Advanced ChemBlocks | O32631-250MG |
1-(Bromomethyl)-3,5-dichlorobenzene |
7778-01-0 | 95% | 250MG |
$135 | 2023-09-15 | |
Advanced ChemBlocks | O32631-1G |
1-(Bromomethyl)-3,5-dichlorobenzene |
7778-01-0 | 95% | 1G |
$345 | 2023-09-15 | |
Ambeed | A107534-5g |
1-(Bromomethyl)-3,5-dichlorobenzene |
7778-01-0 | 95% | 5g |
$135.0 | 2025-02-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DX677-100mg |
1-(Bromomethyl)-3,5-dichlorobenzene |
7778-01-0 | 95+% | 100mg |
92CNY | 2021-05-07 |
1-(Bromomethyl)-3,5-dichlorobenzene Related Literature
-
Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
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2. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
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Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499
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Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
Additional information on 1-(Bromomethyl)-3,5-dichlorobenzene
Chemical Profile of 1-(Bromomethyl)-3,5-dichlorobenzene (CAS No. 7778-01-0)
1-(Bromomethyl)-3,5-dichlorobenzene, identified by the chemical abstracts service number 7778-01-0, is a significant intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This compound, featuring a bromomethyl group and two chlorine substituents on a benzene ring, exhibits unique reactivity that makes it valuable for constructing more complex molecular architectures. Its structural features allow for diverse functionalization pathways, making it a versatile building block in synthetic chemistry.
The molecular structure of 1-(Bromomethyl)-3,5-dichlorobenzene consists of a benzene core substituted with a bromomethyl group at the para position relative to one of the chlorine atoms. The presence of two chlorine atoms at the 3 and 5 positions enhances its electrophilicity and directs subsequent reactions towards specific regioisomers. This compound’s properties have been extensively studied in academic and industrial research due to its potential applications in drug discovery and material science.
In recent years, 1-(Bromomethyl)-3,5-dichlorobenzene has garnered attention for its role in synthesizing bioactive molecules. Researchers have leveraged its reactivity to develop novel pharmacophores targeting various biological pathways. For instance, studies have demonstrated its utility in constructing heterocyclic compounds that exhibit antimicrobial and anti-inflammatory properties. The bromomethyl group serves as a versatile handle for nucleophilic substitution reactions, enabling the introduction of diverse functional groups such as amines, alcohols, and thiols.
The dichlorobenzene moiety contributes to the compound’s stability while also influencing its electronic properties. This balance between reactivity and stability makes 1-(Bromomethyl)-3,5-dichlorobenzene an attractive candidate for further derivatization. Recent advances in green chemistry have also explored methods to improve the synthesis of this compound using catalytic processes that minimize waste and energy consumption. Such innovations align with the growing emphasis on sustainable practices in chemical manufacturing.
One notable application of 1-(Bromomethyl)-3,5-dichlorobenzene is in the synthesis of liquid crystals and advanced materials. The rigid aromatic core combined with electron-withdrawing substituents enhances the compound’s ability to form ordered structures under specific conditions. These properties are exploited in the development of display technologies and sensors where precise molecular alignment is critical. The ability to modify the substituents further allows for tuning the material’s optical and electronic characteristics.
From a pharmaceutical perspective, 1-(Bromomethyl)-3,5-dichlorobenzene has been investigated as a precursor for kinase inhibitors and other therapeutic agents. The bromomethyl group facilitates the introduction of polar functional groups that can interact with biological targets. For example, researchers have used this compound to synthesize small-molecule inhibitors that modulate protein-protein interactions relevant to cancer and inflammatory diseases. The dichloro substitution pattern also aids in optimizing solubility and metabolic stability post-administration.
The synthetic utility of 1-(Bromomethyl)-3,5-dichlorobenzene extends beyond pharmaceuticals into agrochemicals, where it serves as a precursor for herbicides and fungicides. Its ability to undergo cross-coupling reactions enables the construction of complex heterocycles with pesticidal activity. Recent studies have highlighted its role in developing next-generation crop protection agents that offer improved efficacy while reducing environmental impact.
In conclusion, 1-(Bromomethyl)-3,5-dichlorobenzene (CAS No. 7778-01-0) is a multifunctional intermediate with broad applications across multiple industries. Its unique structural features enable diverse synthetic transformations, making it indispensable in drug discovery, material science, and agrochemical development. As research continues to uncover new methodologies for its utilization, this compound is poised to remain a cornerstone of modern chemical synthesis.
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